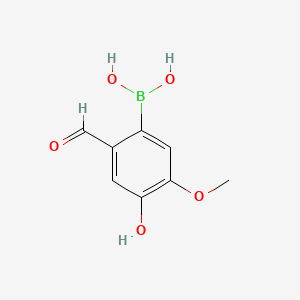
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid is an organoboron compound with the molecular formula C8H9BO4 It is a derivative of phenylboronic acid, featuring a formyl group, a hydroxyl group, and a methoxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid typically involves the introduction of boronic acid functionality to a pre-functionalized aromatic ring. One common method is the borylation of a suitable precursor using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst loading, are carefully controlled to ensure efficient production. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
Oxidation: (2-Carboxy-4-hydroxy-5-methoxyphenyl)boronic acid
Reduction: (2-Hydroxymethyl-4-hydroxy-5-methoxyphenyl)boronic acid
Substitution: Derivatives with different functional groups replacing the hydroxyl or methoxy groups.
Scientific Research Applications
(2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid involves its interaction with specific molecular targets. In enzyme inhibition, the boronic acid moiety forms a reversible covalent bond with the active site of the enzyme, inhibiting its activity. This interaction is particularly effective against serine proteases and kinases, which play crucial roles in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the formyl, hydroxyl, and methoxy groups, making it less versatile in functional group transformations.
4-Methoxyphenylboronic acid: Similar structure but lacks the formyl and hydroxyl groups, limiting its reactivity compared to (2-Formyl-4-hydroxy-5-methoxyphenyl)boronic acid.
2-Formylphenylboronic acid: Lacks the hydroxyl and methoxy groups, resulting in different reactivity and applications.
Uniqueness
This compound is unique due to the presence of multiple functional groups that allow for diverse chemical transformations and applications. Its combination of formyl, hydroxyl, and methoxy groups provides a versatile platform for synthetic modifications and biological interactions .
Properties
Molecular Formula |
C8H9BO5 |
|---|---|
Molecular Weight |
195.97 g/mol |
IUPAC Name |
(2-formyl-4-hydroxy-5-methoxyphenyl)boronic acid |
InChI |
InChI=1S/C8H9BO5/c1-14-8-3-6(9(12)13)5(4-10)2-7(8)11/h2-4,11-13H,1H3 |
InChI Key |
IGYWZHDIEJXWSW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1C=O)O)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















